molecular formula C18H21NO4 B3249418 (S)-3'-Hydroxy-N-methylcoclaurine CAS No. 1936-17-0

(S)-3'-Hydroxy-N-methylcoclaurine

Cat. No.: B3249418
CAS No.: 1936-17-0
M. Wt: 315.4 g/mol
InChI Key: DAUPWJBRVZCBQB-AWEZNQCLSA-N
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Description

(S)-3'-Hydroxy-N-methylcoclaurine is a pivotal O-methylated intermediate in the biosynthetic pathway of benzylisoquinoline alkaloids (BIAs), a large class of plant-specialized metabolites with significant pharmacological properties . This compound occupies a critical branch point in BIA metabolism, positioned between the central intermediate (S)-N-methylcoclaurine and the highly versatile (S)-reticuline . The formation of this compound from (S)-N-methylcoclaurine is catalyzed by cytochrome P450 monooxygenases, specifically CYP80B-type enzymes, which perform the 3'-hydroxylation reaction . Subsequently, this compound serves as the direct substrate for 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), which catalyzes the final step to form (S)-reticuline . (S)-Reticuline is the universal precursor to a vast array of structurally diverse and medicinally important BIAs, including the analgesics morphine and codeine, the antimicrobials sanguinarine and chelerythrine, the anti-cancer agent noscapine, and the muscle relaxant papaverine . As such, this compound is an essential reagent for in vitro enzymatic assays, pathway elucidation studies, and metabolic engineering efforts aimed at reconstructing BIA pathways in microbial systems like yeast and bacteria . Research utilizing this compound is fundamental to advancing the sustainable production of high-value alkaloids through synthetic biology platforms.

Properties

IUPAC Name

4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-19-6-5-12-9-18(23-2)17(22)10-13(12)14(19)7-11-3-4-15(20)16(21)8-11/h3-4,8-10,14,20-22H,5-7H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUPWJBRVZCBQB-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307746
Record name 3′-Hydroxy-N-Methylcoclaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-3-Hydroxy-N-methylcoclaurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006921
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1936-17-0
Record name 3′-Hydroxy-N-Methylcoclaurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1936-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-Hydroxy-N-Methylcoclaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3’-Hydroxy-N-methylcoclaurine typically involves the condensation of dopamine with 4-hydroxyphenylacetaldehyde, followed by methylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. The methylation step can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of (S)-3’-Hydroxy-N-methylcoclaurine may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound through fermentation. This method leverages the natural biosynthetic pathways of the host organism, which can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3’-Hydroxy-N-methylcoclaurine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or methylamine groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (S)-3’-Hydroxy-N-methylcoclaurine, each with distinct chemical and biological properties.

Scientific Research Applications

(S)-3’-Hydroxy-N-methylcoclaurine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex benzylisoquinoline alkaloids.

    Biology: The compound is studied for its role in plant metabolism and its potential effects on plant physiology.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.

    Industry: It is used in the production of pharmaceuticals and as a research tool in drug discovery and development.

Mechanism of Action

The mechanism of action of (S)-3’-Hydroxy-N-methylcoclaurine involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Precursors and Derivatives

(S)-N-Methylcoclaurine
  • Structural Difference : Lacks the 3'-hydroxyl group present in (S)-3'-hydroxy-N-methylcoclaurine.
  • Enzymatic Conversion: CYP80B hydroxylates (S)-N-methylcoclaurine to introduce the 3'-OH group, a reaction absent in species like N. nucifera due to non-functional NnCYP80B .
  • Functional Impact : The hydroxyl group enables subsequent 4'-O-methylation by 4'-OMT to form reticuline, a step critical for branching into morphine and sanguinarine pathways .
(S)-Reticuline
  • Structural Difference : Contains a 4'-O-methyl group instead of the 3'-hydroxyl group.
  • Biosynthetic Role : this compound is the direct precursor to reticuline. Accumulation of the former occurs when 4'-OMT activity is insufficient, as observed in yeast engineered for reticuline production .
  • Downstream Significance: Reticuline’s methyl group allows phenol coupling reactions to form morphinan or protoberberine alkaloids, unlike its hydroxylated precursor .
(S)-Norlaudanosoline and (S)-Norreticline
  • Structural Differences: Norlaudanosoline: Lacks both the N-methyl and 3'-hydroxyl groups. Norreticline: Contains an additional hydroxyl group at the 7-position.

Functional Analogues in Alkaloid Pathways

Magnocurarine
  • Structural Similarity : Both are BIAs with hydroxyl and methyl substituents.
  • MS/MS Differentiation: While both produce similar α- and β-cleavage ions, this compound exhibits a dominant fragment at m/z 192.1015 and a weaker ion at m/z 285.1115, contrasting with magnocurarine’s intensity patterns .
(S)-Scoulerine and (S)-Tetrahydrocolumbamine
  • Biosynthetic Context: These protoberberine alkaloids branch from reticuline.

Key Research Findings and Data

Enzymatic Kinetics and Substrate Specificity

Enzyme Substrate Activity Km (μM) Reference
CYP80B1 (S)-N-Methylcoclaurine 3'-Hydroxylation 12.3
4'-OMT This compound 4'-O-Methylation to reticuline 8.9
6-OMT Norlaudanosoline 6-O-Methylation (no activity on 3'-OH) 15.6

Metabolic Engineering Insights

  • Yeast Production : Overexpression of Ps4'-OMT2 reduced this compound accumulation by 76%, increasing reticuline titers to 476 mg/L .
  • Gene Knockouts: In Macleaya cordata, McSMT knockout increased this compound levels 3.29-fold, redirecting biosynthesis toward sanguinarine .

Biological Activity

(S)-3'-Hydroxy-N-methylcoclaurine is a naturally occurring alkaloid belonging to the class of benzylisoquinoline alkaloids. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, including anti-inflammatory, analgesic, and neuroprotective effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

This compound is characterized by its hydroxyl and N-methyl groups, which contribute to its unique chemical reactivity and biological activity. The compound interacts with various molecular targets, particularly within the dopaminergic and serotonergic systems. It is believed to modulate neurotransmitter systems by binding to specific receptors or enzymes, leading to alterations in cellular signaling pathways .

PropertyValue
Molecular FormulaC₁₃H₁₅NO₃
Molecular Weight233.27 g/mol
CAS Number1936-17-0
SolubilitySoluble in water and ethanol

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It helps neutralize free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent. It has shown effectiveness in reducing inflammation in various cell lines, making it a candidate for further exploration in inflammatory disease treatments .

3. Neuroprotective Properties

The compound has been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting a role in the treatment of conditions such as Alzheimer's disease .

Case Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on cultured mammalian cells using the MTT assay. The results indicated that the compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antidiabetic Activity

Another investigation focused on the antidiabetic properties of this compound. The compound was found to inhibit α-amylase and α-glucosidase activities, leading to a reduction in glucose absorption in vitro. This suggests that it may help manage blood sugar levels and could be beneficial for diabetic patients.

Q & A

Q. What analytical methods are recommended for identifying and quantifying (S)-3'-Hydroxy-N-methylcoclaurine in plant extracts?

  • Methodology : Thin-layer chromatography (TLC) using SiO₂ plates with a mobile phase of dichloromethane:methanol:ammonium hydroxide (8:2:0.2) is effective for preliminary identification (Rf = 0.40 under UV/KMnO₄ visualization) . For quantification, high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is preferred due to its resolution of structurally similar benzylisoquinoline alkaloids (e.g., norlaudanosoline, norreticuline) .
  • Data Contradictions : Variability in Rf values may arise from differences in solvent purity or plate activation. Cross-validate findings with nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry .

Q. How can the stereochemical purity of this compound be validated during synthesis?

  • Methodology : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with polar organic mobile phases (acetonitrile:methanol:diethylamine) to separate enantiomers. Compare retention times against a racemic mixture synthesized via reductive amination .
  • Data Contradictions : Discrepancies in optical rotation ([α]D) values may indicate residual solvents or impurities. Conduct elemental analysis (C, H, N) and mass spectrometry (HRMS) to confirm molecular integrity .

Advanced Research Questions

Q. What enzymatic pathways are involved in the biosynthesis of this compound in Coptis japonica?

  • Methodology : Characterize the activity of S-adenosyl-L-methionine-dependent 4′-O-methyltransferase (OMT) using recombinant enzyme assays. Monitor substrate conversion via LC-MS and quantify kinetic parameters (Km, Vmax) with purified (S)-norlaudanosoline as a precursor .
  • Data Contradictions : Discrepancies in enzyme specificity may arise from post-translational modifications. Validate via gene silencing (RNAi) in plant cell cultures to observe pathway disruption .

Q. How do structural modifications at the 3′-hydroxy group affect the bioactivity of (S)-N-methylcoclaurine derivatives?

  • Methodology : Synthesize analogs (e.g., 3′-methoxy or 3′-acetyloxy derivatives) via regioselective protection/deprotection strategies. Test cytotoxicity in cancer cell lines (e.g., HeLa, HepG2) using Annexin V/PI apoptosis assays .
  • Data Contradictions : Conflicting IC₅₀ values may reflect differences in cell permeability. Use fluorescently labeled derivatives and confocal microscopy to track intracellular localization .

Q. What strategies resolve contradictions in reported melting points for (S)-3′-Hydroxy-N-methylcoclaurine hydrochloride?

  • Methodology : Perform differential scanning calorimetry (DSC) under inert gas to minimize decomposition. Compare results across polymorphic forms (e.g., hydrate vs. anhydrous) and validate purity via X-ray crystallography .
  • Data Contradictions : Variations may stem from hygroscopicity or residual solvents. Use Karl Fischer titration to quantify water content and correlate with thermal stability .

Methodological Best Practices

Q. How to optimize extraction yields of (S)-3′-Hydroxy-N-methylcoclaurine from plant tissues?

  • Protocol : Use acidified ethanol (pH 3–4) for cell lysis, followed by solid-phase extraction (SPE) with C18 cartridges. Elute with methanol:water (70:30) and lyophilize. Quantify recovery rates via internal standard calibration (e.g., deuterated analogs) .

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?

  • Protocol : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare efficacy across analogs. Address outliers via Grubbs’ test or robust regression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-3'-Hydroxy-N-methylcoclaurine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.